molecular formula C15H11ClN2OS B3163597 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide CAS No. 885268-48-4

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide

Cat. No.: B3163597
CAS No.: 885268-48-4
M. Wt: 302.8 g/mol
InChI Key: IKKWOYOCXJIEKT-UHFFFAOYSA-N
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Description

Product Overview N-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide is a high-purity organic compound with the CAS Number 885268-48-4 and a molecular formula of C 15 H 11 ClN 2 OS. This chemical, with a molecular weight of 302.78 g/mol, is supplied with a purity of 95% and is intended for Research Use Only (RUO) . Research Applications and Value This compound belongs to a class of molecules featuring a benzothiazole core, a structure known for its wide range of biological activities and relevance in medicinal chemistry research . Specifically, N-aryl-2-chloroacetamide derivatives are recognized in synthetic chemistry as valuable doubly electrophilic building blocks . This reactivity makes them particularly useful for the construction of more complex heterocyclic systems, such as fused thiazolo[3,2-a]pyrimidinones , which are scaffolds of interest in pharmaceutical and agrochemical discovery . The presence of both the benzothiazole moiety and the chloroacetamide group in a single molecule provides researchers with a versatile intermediate for developing novel substances with potential pharmacological properties. Handling and Safety This product is for laboratory research purposes and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-9-14(19)17-11-5-3-4-10(8-11)15-18-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKWOYOCXJIEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240254
Record name N-[3-(2-Benzothiazolyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-48-4
Record name N-[3-(2-Benzothiazolyl)phenyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885268-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(2-Benzothiazolyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as glacial acetic acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide are compared below with related benzothiazole and thiazole derivatives. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.

Structural Variations and Substituent Effects

Compound Name Benzothiazole/Thiazole Substituents Acetamide Modification Additional Features Key References
This compound 3-phenyl group 2-chloroacetamide Rigid phenyl spacer
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide 6-CF₃, 3-methoxyphenyl 2-(3-methoxyphenyl)acetamide Electron-withdrawing CF₃ group
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide None (thiazole core) 2-chloroacetamide Dichlorophenyl substituent
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 4-(2-chlorophenyl) Morpholinoacetamide Morpholino group (cyclic ether-amine)
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide 4-phenyl group 3-chloropropanamide Extended alkyl chain (C3 vs. C2)

Key Observations:

Electrophilic Potential: The 2-chloroacetamide group in the target compound and analogs (e.g., ) enables covalent binding to nucleophilic residues (e.g., cysteine thiols), a feature critical for irreversible enzyme inhibition.

Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity (). Morpholino Group: Introduces a polar, water-soluble moiety, improving solubility but increasing polar surface area (PSA), which may limit oral bioavailability ().

Spatial Arrangement: The twisted conformation of the dichlorophenyl group in (79.7° dihedral angle) may reduce crystal packing efficiency but enhance binding to sterically constrained targets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide N-[4-(2-Chlorophenyl)-thiazol-2-yl]-2-morpholinoacetamide
Molecular Weight 326.8 g/mol 301.2 g/mol 365.8 g/mol
Rotatable Bonds 4 3 5
Polar Surface Area (PSA) ~80 Ų ~70 Ų ~110 Ų
LogP ~3.1 (estimated) ~3.5 ~2.0
Bioavailability (Rat) Moderate (predicted) High (rigid structure, low PSA) Low (high PSA, rotatable bonds)

Analysis:

  • Rotatable Bonds and PSA: The target compound’s moderate rotatable bond count (4) and PSA (~80 Ų) align with Veber’s rules for bioavailability (). In contrast, the morpholino derivative’s higher PSA (~110 Ų) likely reduces permeability .
  • Lipophilicity (LogP): The dichlorophenyl analog (LogP ~3.5) may exhibit better membrane penetration than the morpholino derivative (LogP ~2.0) but risks higher off-target toxicity .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the chloroacetamide group enhances its lipophilicity, potentially improving cellular uptake and bioactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. A study on N-substituted phenyl-2-chloroacetamides indicated effective activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis revealed that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy.

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(4-chlorophenyl)-2-chloroacetamideHighModerateLow
N-(3-bromophenyl)-2-chloroacetamideModerateLowModerate

2. Anticancer Activity

This compound has been investigated for its anticancer properties. Similar benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with mechanisms involving reactive oxygen species (ROS) generation leading to tumor cell death .

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of casein kinase 1 (CK1), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that derivatives of benzothiazole can selectively inhibit CK1 with nanomolar IC50 values, suggesting potential therapeutic applications in treating conditions like amyotrophic lateral sclerosis (ALS) .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various chloroacetamides, confirming that those with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity .
  • Cytotoxicity in Cancer Cells : Another investigation into benzothiazole derivatives revealed that specific compounds induced apoptosis in cancer cells through ROS-mediated pathways, showcasing their potential as anticancer agents .
  • Dual Inhibition Studies : Research on benzothiazole-based analogs for dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) demonstrated their effectiveness in pain relief models, indicating their therapeutic promise .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. Substituted benzo[d]thiazol-2-amine intermediates react with chloroacetyl chloride in tetrahydrofuran (THF) under ice-cooling, with triethylamine as a base to neutralize HCl. Key factors include:

  • Solvent choice : THF or DMF improves solubility of intermediates.
  • Catalysts : KI in DMF accelerates coupling (e.g., for derivatives like compound 16 in Scheme 2 of ).
  • Temperature : Ice-bath conditions minimize side reactions during chloroacetyl chloride addition .
    • Yield Optimization : reports yields >70% when using a 1:1.5 molar ratio of amine to chloroacetyl chloride, followed by recrystallization in ethanol.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.9 ppm for benzo[d]thiazole; acetamide carbonyl at ~168–170 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks with <5 ppm error) .
  • IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1650–1670 cm⁻¹; N-H bend at ~3300 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks in acetamide derivatives) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations.
  • Anti-inflammatory screening : Measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .
  • Enzyme inhibition : Test against kinases (CDK7) or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing (e.g., -Cl, -CF3) or donating (-OCH3) groups at the phenyl or thiazole rings ( lists substituent effects on cytotoxicity).
  • Bioisosteric replacement : Replace chloroacetamide with thioacetamide or sulfonamide groups to modulate potency (see for heterocyclic analogs).
  • Data Analysis : Use IC50 values and computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC50 values may arise from varying ATP levels in viability assays.
  • Statistical validation : Apply ANOVA or Mann-Whitney U tests to compare replicates.
  • Meta-analysis : Cross-reference with databases like PubChem BioAssay to identify trends .

Q. What computational strategies validate the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADME prediction : Use SwissADME or QikProp to estimate logP (<3), polar surface area (<140 Ų), and rotatable bonds (<10), which influence oral bioavailability .
  • Molecular dynamics (MD) simulations : Analyze stability in lipid bilayers (e.g., CHARMM-GUI) to predict membrane permeability .
  • CYP450 metabolism modeling : Employ Schrödinger’s SiteMap to identify metabolic hotspots.

Q. How can mechanistic studies elucidate its mode of action in cancer models?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Protein profiling : Use Western blotting to quantify caspase-3, Bcl-2, or p53 levels.
  • Target engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets like CDK7 .

Key Notes for Experimental Design

  • Synthetic reproducibility : Always confirm intermediate purity via TLC (e.g., chloroform:acetone = 3:1) before proceeding .
  • Biological replicates : Use n ≥ 3 for in vitro assays to ensure statistical power.
  • Negative controls : Include vehicle (DMSO) and reference inhibitors (e.g., doxorubicin for cytotoxicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide
Reactant of Route 2
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N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide

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